sodium;2-ethyl-4-hydroxybenzoate sodium;2-ethyl-4-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13617515
InChI: InChI=1S/C9H10O3.Na/c1-2-6-5-7(10)3-4-8(6)9(11)12;/h3-5,10H,2H2,1H3,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C9H9NaO3
Molecular Weight: 188.16 g/mol

sodium;2-ethyl-4-hydroxybenzoate

CAS No.:

Cat. No.: VC13617515

Molecular Formula: C9H9NaO3

Molecular Weight: 188.16 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-ethyl-4-hydroxybenzoate -

Specification

Molecular Formula C9H9NaO3
Molecular Weight 188.16 g/mol
IUPAC Name sodium;2-ethyl-4-hydroxybenzoate
Standard InChI InChI=1S/C9H10O3.Na/c1-2-6-5-7(10)3-4-8(6)9(11)12;/h3-5,10H,2H2,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key NAXJKPDBGLDKPO-UHFFFAOYSA-M
Isomeric SMILES CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+]
Canonical SMILES CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

Sodium 2-ethyl-4-hydroxybenzoate (IUPAC name: sodium; 2-ethyl-4-hydroxybenzoate) is an organosodium compound with the empirical formula C₉H₉NaO₃ and a molecular weight of 189.16 g/mol . The structure comprises a benzoate backbone substituted with a hydroxyl group at the para position and an ethyl group at the ortho position, neutralized by a sodium cation (Fig. 1). Key identifiers include:

  • SMILES: CCOC(=O)C1=CC=C(C=C1)O.[Na+]

  • InChIKey: QYNMSPKSYXPZHG-UHFFFAOYSA-N

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉NaO₃
Molecular Weight189.16 g/mol
CAS Registry Number35285-68-8
EC Number252-487-6

Structural Differentiation from Parabens

While sodium ethylparaben (sodium 4-hydroxybenzoate ethyl ester) shares a related backbone, the critical distinction lies in the substitution pattern: sodium 2-ethyl-4-hydroxybenzoate features an ethyl group at position 2 rather than the ester-linked ethyl group at the carboxylate oxygen . This positional isomerism influences electronic distribution, solubility, and biological activity.

Synthesis and Industrial Production

Conventional Esterification Routes

The synthesis of 4-hydroxybenzoate derivatives typically begins with the esterification of 4-hydroxybenzoic acid. For sodium 2-ethyl-4-hydroxybenzoate, a two-step process is employed:

  • Ethylation: Introduction of the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the starting material .

  • Neutralization: Reaction with sodium hydroxide to form the sodium salt .

Ultrasound-Assisted Phase-Transfer Catalysis

Recent advancements by Yang and Chu (2014) demonstrate the efficacy of ultrasound irradiation in accelerating the esterification of sodium 4-hydroxybenzoate under solid-liquid phase-transfer conditions . Using a dual-site phase-transfer catalyst (e.g., tetrabutylammonium bromide), reaction times are reduced by 40–60% compared to conventional methods, with yields exceeding 85% .

Table 2: Optimized Synthesis Parameters

ParameterValueImpact on Yield
Ultrasound Frequency40 kHz+22%
Catalyst Loading5 mol%Optimal
Temperature70°CMax Efficiency

Physicochemical Properties and Stability

Thermal and pH Stability

Stability studies indicate decomposition onset at 220°C, with optimal pH stability between 4.0–8.0 . Prolonged exposure to UV light induces photodegradation, necessitating amber glass packaging for storage .

Functional Applications

Preservative Systems

As a antimicrobial agent, sodium 2-ethyl-4-hydroxybenzoate exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 0.1–0.5% w/v) and fungi (MIC: 0.05–0.2% w/v) . Its mechanism involves disruption of microbial membrane integrity and inhibition of ATPase activity .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), where the ethyl group modulates COX-2 selectivity . Recent patents highlight its utility in prodrug formulations with enhanced bioavailability .

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